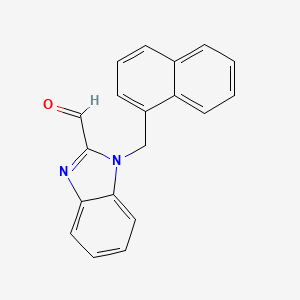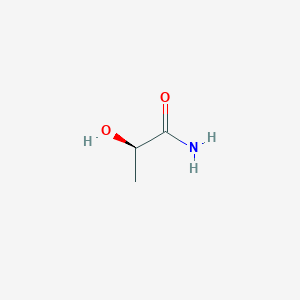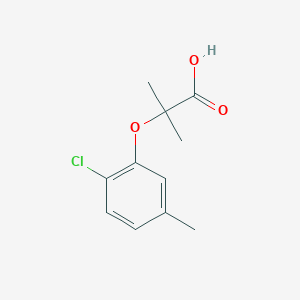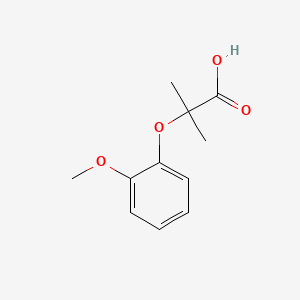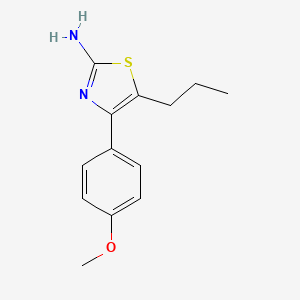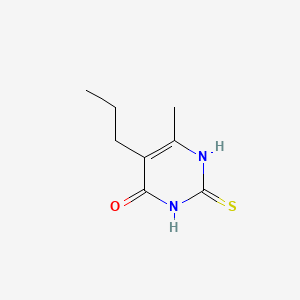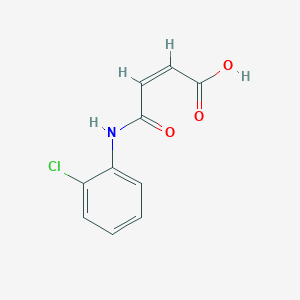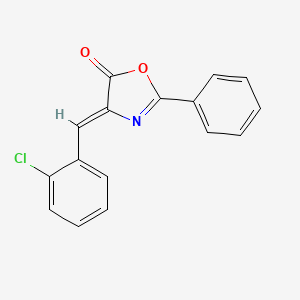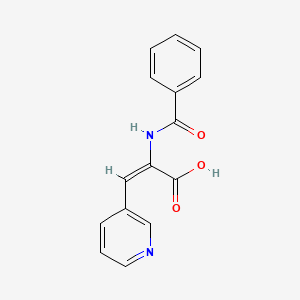
Dimethyl 5-isothiocyanatoisophthalate
説明
Dimethyl 5-isothiocyanatoisophthalate (DMTI) is an organic compound belonging to the isothiocyanate family. It is a colorless, crystalline solid that is insoluble in water and has a pungent odor. DMTI is used in a variety of laboratory experiments and applications, including synthesis, research, and medicinal applications.
科学的研究の応用
Gold(I) Chemistry Applications
Dimethyl 5-aminoisophthalate, a closely related compound to Dimethyl 5-isothiocyanatoisophthalate, has been utilized in gold(I) chemistry. It forms model complexes for macrocyclic gold compounds, which are of interest due to their potential applications in materials science and catalysis. These complexes exhibit Au···Au interactions, a feature relevant for the development of new materials and chemical processes (Wiedemann, Gamer, & Roesky, 2009).
Synthesis Research
Research on dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, another similar compound, focused on its synthesis conditions. It achieved a 60% yield through specific esterification and reaction processes. This highlights the importance of understanding reaction mechanisms and optimizing conditions for synthesizing isophthalate derivatives (Pen, 2014).
Antioxidant and Antibacterial Properties
Research on dimethyl 5-(phenoxy)-isophthalate substituted metallophthalocyanines, which are structurally related to Dimethyl 5-isothiocyanatoisophthalate, demonstrated significant antioxidant and antibacterial properties. This suggests the potential of isophthalate derivatives in developing new therapeutic agents (AğirtaŞ, Karatas, & Özdemir, 2015).
Cardioprotective and Antioxidant Effects
Dimethyl-5-(bioguanide-1-il)isophthalate, another derivative, exhibited cardioprotective and antioxidant properties in rats with experimental rheumatoid arthritis. This indicates the potentialtherapeutic applications of isophthalate derivatives in cardiovascular pathology and autoimmune diseases (Popova, Safonova, Kryl’skiy, Shulgin, Semenikhina, & Kryl’skiy, 2017).
Proteinase Substrates
Amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been synthesized and tested as substrates for plant cysteine proteinases. These substrates can be used in the detection and quantitative assay of enzymes, highlighting the compound's utility in biochemical and analytical applications (Baggett, Blake, Boukouvalas, Samra, & Gray, 1985).
Synthesis of Aromatic Polyesters
Dimethyl isophthalate derivatives have been used in the synthesis of novel organosoluble and optically active aromatic polyesters. These polyesters have applications in materials science due to their good thermal stability and solubility in various organic solvents (Mallakpour & Seyedjamali, 2008).
特性
IUPAC Name |
dimethyl 5-isothiocyanatobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-15-10(13)7-3-8(11(14)16-2)5-9(4-7)12-6-17/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVBTNZOHDLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=C=S)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072483 | |
| Record name | Dimethyl 5-isothiocyanatoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-isothiocyanatoisophthalate | |
CAS RN |
72076-50-7 | |
| Record name | 1,3-Dimethyl 5-isothiocyanato-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72076-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072076507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-isothiocyanatoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0072483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



